molecular formula C15H23ClN2O3 B4111516 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride

1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride

Cat. No. B4111516
M. Wt: 314.81 g/mol
InChI Key: GRYABJFZRFITAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. It is a piperazine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride is not fully understood. However, it has been found to have an affinity for serotonin receptors, specifically the 5-HT1A receptor. It has also been found to have an inhibitory effect on the release of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride can have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of cardiovascular diseases, cancer, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride in lab experiments is its potential applications in various research areas. However, its mechanism of action is not fully understood, which can limit its use in certain studies. Additionally, the purity and yield of the product can be difficult to obtain, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to improve the synthesis method and purification techniques to obtain a higher yield and purity of the product. Additionally, the compound can be modified to improve its pharmacological properties and reduce any potential side effects.
Conclusion:
In conclusion, 1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride is a chemical compound that has potential applications in various research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and improve its pharmacological properties.

Scientific Research Applications

1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience, specifically in the study of serotonin receptors. It has also been used in the study of cardiovascular diseases, cancer, and inflammation.

properties

IUPAC Name

3-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-16-8-10-17(11-9-16)15(18)7-12-20-14-5-3-13(19-2)4-6-14;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYABJFZRFITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCOC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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